2-Bromo-N-[4-(heptyloxy)phenyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide typically involves the bromination of N-[4-(heptyloxy)phenyl]acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, or primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amides.
Oxidation: Products include oxo derivatives or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Scientific Research Applications
2-Bromo-N-[4-(heptyloxy)phenyl]acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target proteins or enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[4-(methoxy)phenyl]acetamide
- 2-Bromo-N-[4-(ethoxy)phenyl]acetamide
- 2-Bromo-N-[4-(butoxy)phenyl]acetamide
Comparison
2-Bromo-N-[4-(heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and influences its interaction with biological targets. Compared to its analogs with shorter alkoxy chains, the heptyloxy derivative may exhibit different solubility, reactivity, and biological activity profiles .
Properties
IUPAC Name |
2-bromo-N-(4-heptoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-2-3-4-5-6-11-19-14-9-7-13(8-10-14)17-15(18)12-16/h7-10H,2-6,11-12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUJPADNAQVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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